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Fluoroethylnormemantine hydrochloride

Cat. No.: B10856900
M. Wt: 233.75 g/mol
InChI Key: KPURUIUXBWTRPB-UHFFFAOYSA-N
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Description

Contextualization within N-methyl-D-aspartate Receptor Antagonism Research

The study of N-methyl-D-aspartate (NMDA) receptor antagonists is a critical area of neuroscience research. Overactivation of these receptors by the neurotransmitter glutamate (B1630785) is linked to a variety of neurological and psychiatric disorders. google.com Consequently, compounds that can modulate NMDA receptor activity are of significant interest.

Memantine (B1676192), a well-established noncompetitive open-channel NMDA receptor antagonist, is approved for the treatment of Alzheimer's disease and has been shown to improve cognitive functions. nih.gov However, the search for NMDA receptor antagonists with improved efficacy and fewer side effects continues. nih.gov While some NMDA receptor antagonists like ketamine have shown rapid antidepressant effects, they also present challenges due to psychotropic side effects and abuse potential. nih.gov This has driven the development of new derivatives, such as Fluoroethylnormemantine, with the aim of retaining therapeutic benefits while minimizing adverse effects. nih.govresearchgate.net

Rationale for the Development of Fluoroethylnormemantine Hydrochloride as a Memantine Derivative

The development of this compound was driven by the need for novel NMDA receptor antagonists with potentially improved properties over existing compounds like memantine. nih.govresearchgate.net A key feature of Fluoroethylnormemantine is the incorporation of a fluorine atom, which is strategically positioned for in vivo biomarker labeling. nih.govresearchgate.netnih.gov This allows for the creation of [18F]-Fluoroethylnormemantine, a PET tracer that can be used to visualize and study NMDA receptors in the living brain. google.com

Beyond its imaging potential, research has focused on whether Fluoroethylnormemantine possesses beneficial behavioral effects. Studies have explored its potential to address fear, avoidance, and behavioral despair, with results suggesting it may offer advantages over its parent compound, memantine. nih.govresearchgate.netnih.gov For instance, unlike memantine, Fluoroethylnormemantine has been shown to not produce certain nonspecific side effects or alter sensorimotor gating and locomotion in preclinical models. researchgate.netnih.gov This suggests a more favorable profile for potential therapeutic applications.

Historical Development and Key Research Milestones of this compound

The development of this compound stems from a broader effort to synthesize and evaluate new memantine analogs. nih.gov The initial synthesis of memantine hydrochloride itself has been optimized over the years to create more efficient, cost-effective, and high-yield processes suitable for industrial-scale production. researchgate.net

A significant milestone in the development of Fluoroethylnormemantine was the discovery of a novel memantine derivative containing a fluorine-18 (B77423) atom. google.com This was achieved through a synthetic process starting from a precursor compound, resulting in a product with good affinity for both the brain and NMDA receptors. google.com This development opened the door for its use in PET imaging to study NMDA receptors in the context of neurodegenerative diseases. google.com

Subsequent preclinical research has focused on characterizing the behavioral and neuroprotective effects of Fluoroethylnormemantine. Key findings from these studies include:

Demonstration of its anti-amnesic and neuroprotective effects in a mouse model of Alzheimer's disease. targetmol.comnih.gov

Evidence that it facilitates fear extinction learning without causing sensorimotor deficits in rats. nih.govnih.gov

Findings that it can reduce behavioral despair in preclinical tests. nih.govresearchgate.net

Investigations into its synergistic protective effects when combined with sigma-1 receptor agonists in an Alzheimer's disease model. nih.gov

These milestones highlight the progression of Fluoroethylnormemantine from a synthesized compound to a promising candidate for further preclinical investigation in the context of various neurological and psychiatric disorders.

Research Findings on Fluoroethylnormemantine

Study FocusAnimal ModelKey FindingsReference
Fear ExtinctionRatsFacilitated fear extinction learning without altering sensorimotor function. nih.govresearchgate.netnih.gov
Alzheimer's Disease ModelMiceExhibited anti-amnesic and neuroprotective effects against Aβ25-35-induced deficits. targetmol.commedchemexpress.comnih.gov
Behavioral DespairRatsDecreased immobility in the forced swim test, suggesting antidepressant-like effects. nih.govresearchgate.net
Combination TherapyMiceShowed synergistic protection against learning deficits when combined with a sigma-1 receptor agonist. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H21ClFN B10856900 Fluoroethylnormemantine hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H21ClFN

Molecular Weight

233.75 g/mol

IUPAC Name

3-(2-fluoroethyl)adamantan-1-amine;hydrochloride

InChI

InChI=1S/C12H20FN.ClH/c13-2-1-11-4-9-3-10(5-11)7-12(14,6-9)8-11;/h9-10H,1-8,14H2;1H

InChI Key

KPURUIUXBWTRPB-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N)CCF.Cl

Origin of Product

United States

Synthetic Methodologies and Structural Derivatization of Fluoroethylnormemantine Hydrochloride

Chemical Synthesis Pathways for Fluoroethylnormemantine Hydrochloride

The chemical synthesis of this compound and its analogs originates from precursors built upon the rigid and lipophilic adamantane (B196018) framework. The synthetic routes are multi-step processes that strategically introduce the fluoroethyl group and the primary amine, which is subsequently converted to its hydrochloride salt.

A representative synthesis for a closely related difluoro-analog involves a four-step sequence starting from a diketone derivative of the adamantane scaffold. nih.gov This sequence includes a selective mono-Wittig olefination, followed by a Ritter-type transannular cyclization. nih.gov The introduction of the fluorine atom is a key step, followed by the final deprotection to yield the amine. nih.gov The hydrochloride salt is typically obtained by treating a solution of the final amine compound with an excess of hydrogen chloride in a suitable solvent like diethyl ether, leading to the precipitation of the white solid product. nih.gov

Table 1: Illustrative Reagents and Conditions for Analog Synthesis

Step Reaction Type Reagents and Conditions Yield
1 Wittig Olefination Ph₃PCH₃I, NaH, anh DMSO, 90 °C, overnight 46%
2 Ritter-type Cyclization ClCH₂CN, conc. H₂SO₄, DCM, 0 °C to rt, overnight 32%
3 Fluorination Diethylaminosulfur trifluoride (DAST), DCM, -30 °C to rt, overnight 69%
4 Deprotection & Salt Formation 1) Thiourea (B124793), glacial AcOH, abs. ethanol (B145695), reflux, overnight; 2) HCl / Et₂O 79%

Data derived from the synthesis of a difluoro-analog of Fluoroethylnormemantine. nih.gov

Nucleophilic Substitution Reactions in this compound Synthesis

Nucleophilic substitution is a critical transformation in the synthesis of Fluoroethylnormemantine and its fluorinated analogs. This type of reaction is essential for introducing the fluorine atom onto the adamantane structure. In a common strategy, a hydroxyl group on the adamantane scaffold is replaced by a fluorine atom. nih.gov

One effective method for this transformation is the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST). nih.gov This reaction is a nucleophilic substitution where the hydroxyl group is first converted into a better leaving group, which is then displaced by the fluoride (B91410) ion from DAST. The reaction is typically performed in aprotic solvents like dichloromethane (B109758) (DCM) at controlled temperatures, starting at low temperatures and gradually warming to room temperature. nih.gov The Mitsunobu reaction represents another powerful method for the nucleophilic substitution of alcohols, allowing for a one-step conversion. google.com While not explicitly detailed for this compound in the provided sources, it is a standard method in organic synthesis for such transformations. google.com

Hydrolytic Processes in this compound Production

Hydrolysis is a key final step in many synthetic pathways leading to primary amines like Fluoroethylnormemantine. In these syntheses, the amino group is often introduced in a protected form, such as an amide, to prevent unwanted side reactions during earlier steps. For instance, a common intermediate is an N-acyl derivative, such as a chloroacetamide or formamide. nih.govresearchgate.net

The deprotection of this amide to reveal the primary amine is typically achieved through hydrolysis. This can be carried out under either acidic or basic conditions. researchgate.net For the synthesis of memantine (B1676192) and its analogs, acidic hydrolysis using concentrated hydrochloric acid is frequently employed. nih.govgoogle.com This method is efficient because it not only cleaves the amide bond but also simultaneously protonates the resulting amine to form the desired hydrochloride salt in situ. nih.gov The crude product can then be purified, often by recrystallization from a suitable solvent mixture like ethanol and ethyl acetate. jmpm.vn In some syntheses, a reagent like thiourea in refluxing ethanol is used to cleave a chloroacetyl protecting group, followed by treatment with HCl in ether to precipitate the hydrochloride salt. nih.gov

Design and Development of this compound Analogs

Fluoroethylnormemantine itself is a derivative of memantine, designed to act as an antagonist of the N-methyl-D-aspartate (NMDA) receptor. targetmol.commedchemexpress.com The development of analogs is driven by the goal of creating compounds with improved properties or for specific applications, such as positron emission tomography (PET) tracers. nih.govresearchgate.net The functionalization with a fluorine atom, for example, allowed for its use as a PET tracer ([¹⁸F]-Fluoroethylnormemantine) to visualize NMDA receptors. nih.govresearchgate.netnih.gov Research efforts focus on modifying the parent structure to enhance therapeutic potential while potentially reducing side effects associated with other NMDA receptor antagonists. nih.gov

Exploration of Adamantane Scaffolds in this compound Derivatives

The adamantane scaffold is a defining structural feature of Fluoroethylnormemantine and its derivatives. This rigid, lipophilic, and cage-like hydrocarbon structure is a valuable building block in medicinal chemistry. mdpi.comresearchgate.net Its unique three-dimensional shape and bulkiness are often used to influence a molecule's interaction with biological targets. mdpi.com

In the context of Fluoroethylnormemantine derivatives, exploration of the adamantane scaffold involves creating various substituted analogs. nih.govrsc.org Modifications can be made at different positions of the adamantane cage to investigate structure-activity relationships. nih.gov The synthesis of 1,2-disubstituted adamantane derivatives, for example, introduces chirality and new vectors for substitution, which can significantly alter the pharmacological profile of the resulting compounds. mdpi.com The inherent stability and predictable geometry of the adamantane moiety make it an ideal platform for designing new NMDA receptor modulators. researchgate.net

Deuterium (B1214612) Labeling Strategies in this compound Research

Deuterium labeling is a strategic approach employed in medicinal chemistry to improve the pharmacokinetic properties of a drug candidate. researchgate.net The replacement of hydrogen with its heavier isotope, deuterium, can lead to a stronger carbon-deuterium bond compared to the carbon-hydrogen bond. This can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. nih.gov

In research related to memantine analogs, H/D bioisosteric replacement has been explored as a strategy to potentially create compounds with similar activity and selectivity but improved metabolic stability. nih.gov For instance, in the design of a memantine analog, deuterium was strategically placed at a position susceptible to metabolism (C9). nih.gov The rationale is that this modification could reduce the rate of metabolic degradation, thereby prolonging the compound's duration of action. nih.gov This strategy highlights a sophisticated approach to fine-tuning the properties of Fluoroethylnormemantine-related compounds.

Molecular and Cellular Mechanisms of Action of Fluoroethylnormemantine Hydrochloride

N-methyl-D-aspartate Receptor Antagonism Profile

FENM functions as a non-competitive antagonist of the NMDA receptor. nih.gov This means it does not compete with the endogenous agonist, glutamate (B1630785), for the same binding site. Instead, it binds to a different site on the receptor complex, thereby modulating its function. Research indicates that FENM exhibits a selective affinity for the NMDA receptor. nih.gov

Characterization of Uncompetitive and Voltage-Dependent Blockade

Similar to its parent compound, memantine (B1676192), FENM acts as an uncompetitive, voltage-dependent NMDA receptor antagonist. nih.gov This mechanism is crucial to its pharmacological profile. "Uncompetitive" signifies that FENM only binds to the NMDA receptor when it is in an open state, meaning it has already been activated by both glutamate and a co-agonist like glycine (B1666218) or D-serine. This property ensures that the antagonist preferentially targets overactive channels, a hallmark of pathological conditions, while leaving normal synaptic transmission relatively intact. nih.govnih.gov

The "voltage-dependent" nature of the blockade means that the antagonist's ability to enter and block the ion channel is influenced by the membrane potential of the neuron. nih.govnih.gov Under normal resting membrane potentials, the channel is also blocked by magnesium ions (Mg2+). nih.gov During pathological depolarization, this Mg2+ block is relieved, allowing for excessive calcium influx. FENM's voltage-dependent action allows it to effectively block the channel under these depolarized, pathological conditions. nih.gov

Kinetics of Receptor Interaction: On-Rate and Off-Rate Dynamics

An important characteristic of memantine, which is likely shared by FENM, is its fast off-rate kinetics. nih.gov This means that once the pathological stimulus (e.g., excessive glutamate) is removed and the channel closes, the antagonist quickly unbinds. This rapid unbinding is thought to contribute to the favorable side-effect profile of memantine by preventing interference with normal physiological NMDA receptor activity. nih.govnih.gov While specific on-rate and off-rate data for FENM are not detailed in the provided search results, its derivation from memantine suggests a similar kinetic profile.

Preferential Blockade of Extrasynaptic N-methyl-D-aspartate Receptors

A key aspect of the mechanism of action for memantine, and likely FENM, is the preferential blockade of extrasynaptic NMDA receptors over synaptic ones. nih.govnih.govnih.gov Synaptic NMDA receptors are crucial for normal synaptic transmission and plasticity, while the overactivation of extrasynaptic NMDA receptors is more strongly linked to excitotoxicity and neuronal damage. nih.govresearchgate.net Studies have shown that memantine, at therapeutic concentrations, blocks extrasynaptic NMDA receptor currents with approximately twofold higher potency than synaptic currents. nih.govnih.gov This selective action allows the compound to mitigate the detrimental effects of excessive glutamate stimulation while preserving essential physiological neuronal communication. nih.govnih.govresearchgate.net

Modulation of Pathologically Elevated Glutamate Levels

In pathological states such as Alzheimer's disease, there can be chronically elevated levels of glutamate in the brain. nih.gov This leads to the persistent, low-level activation of NMDA receptors, contributing to neuronal dysfunction and excitotoxicity. nih.gov By acting as an uncompetitive antagonist, FENM can modulate the effects of these pathologically elevated glutamate levels. nih.gov It effectively dampens the excessive calcium influx through over-activated NMDA receptors, thereby protecting neurons from damage. nih.gov

Selectivity for N-methyl-D-aspartate Receptor Subunits (GluN2A, GluN2B, GluN2C, GluN2D)

NMDA receptors are heteromeric complexes typically composed of two GluN1 subunits and two GluN2 subunits. The type of GluN2 subunit (A, B, C, or D) influences the receptor's properties. researchgate.net Research on memantine has shown that its inhibitory action is influenced by the GluN2 subunit composition. For instance, in the presence of physiological concentrations of extracellular magnesium, memantine's inhibition of GluN1/GluN2A and GluN1/GluN2B receptors is significantly reduced, while its effect on GluN1/GluN2C and GluN1/GluN2D receptors is more pronounced. capes.gov.br

In a mouse model of Alzheimer's disease, treatment with FENM was found to restore the levels of the GluN2A subunit and the GluN2A/GluN2B ratio in synaptosomal preparations, which were altered by the disease model. nih.gov The levels of the GluN2B and GluN2D subunits were not significantly affected by the FENM treatment in this model. nih.gov

Secondary Receptor and Signaling Pathway Modulations

While the primary mechanism of action of FENM is through NMDA receptor antagonism, some research suggests potential secondary effects on other signaling pathways. For example, both FENM and (R,S)-ketamine have been shown to attenuate large-amplitude AMPA receptor-mediated bursts in the ventral hippocampus, suggesting a common downstream neurobiological mechanism. nih.govnih.govbrianakchen.com It is hypothesized that these compounds might decrease the amount of glutamate packaged in vesicles or reduce the number of vesicles released. nih.gov

Influence on Alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid Receptor (AMPAR) Mediated Activity

Research has demonstrated that Fluoroethylnormemantine hydrochloride exerts a notable influence on AMPA receptor-mediated glutamatergic activity. nih.gov Specifically, studies have shown that FENM robustly attenuates large-amplitude bursts of AMPAR-mediated activity within the ventral hippocampal cornu ammonis 3 (vCA3). nih.govnih.govbrianakchen.com This effect on AMPAR-mediated synaptic transmission is a shared neurobiological mechanism with (R,S)-ketamine, another NMDA receptor antagonist, suggesting a common pathway for their observed behavioral effects. nih.govnih.gov

The modulation of AMPA receptor function appears to be a significant component of FENM's molecular action. By reducing these high-amplitude bursts, FENM may contribute to the normalization of hippocampal activity, which is often dysregulated in conditions of stress. nih.gov

N-methyl-D-aspartate Receptor-Independent Mechanisms in Biological Systems

While its primary classification is as an NMDA receptor antagonist, evidence suggests that this compound also engages in mechanisms independent of direct NMDA receptor blockade. nih.govnih.gov One key distinction from other NMDA receptor antagonists like (R,S)-ketamine is its differential effect on immediate early gene expression. For instance, while (R,S)-ketamine has been shown to increase the expression of c-fos in the vCA3 region of the hippocampus, FENM does not produce the same effect. nih.govnih.govbrianakchen.com This indicates a divergence in their downstream cellular signaling pathways.

Table of Compounds

Compound Name
This compound
(R,S)-ketamine
Memantine

Below is a data table summarizing the key molecular and cellular effects of this compound based on available research findings.

MechanismFindingAffected Brain RegionReference
AMPA Receptor ModulationAttenuation of large-amplitude AMPAR-mediated burstsVentral hippocampal cornu ammonis 3 (vCA3) nih.govnih.govbrianakchen.com
Immediate Early Gene ExpressionDoes not increase c-fos expressionVentral hippocampal cornu ammonis 3 (vCA3) nih.govnih.govbrianakchen.com
NeuroinflammationReduction in inflammatory cytokinesHippocampus nih.gov
NeuroprotectionReduction in neuronal cell lossHippocampus nih.gov

Preclinical Efficacy Studies of Fluoroethylnormemantine Hydrochloride in Neurological Disorder Models

Research in Alzheimer's Disease Models

Fluoroethylnormemantine hydrochloride, a derivative of memantine (B1676192), has been investigated for its neuroprotective capabilities in both pharmacological and transgenic mouse models of Alzheimer's disease. nih.govnih.gov Studies have utilized models such as mice treated with amyloid-β (Aβ) peptide 25-35 and the APPswe/PSEN1∂E9 (APP/PS1) transgenic mouse line to assess the compound's efficacy. nih.govnih.gov

Attenuation of Cognitive and Memory Deficits in Pharmacological Models

Research indicates that this compound can alleviate memory and cognitive impairments in mouse models of Alzheimer's disease. nih.govnih.gov These studies often involve the administration of the compound to mice exhibiting cognitive deficits induced by amyloid-beta peptides.

In a notable study, intracerebroventricular administration of aggregated Aβ 25-35 peptide in Swiss mice was used to create a pharmacological model of Alzheimer's disease. nih.govnih.gov This model is recognized for its high predictive value in drug discovery. nih.govnih.gov Treatment with this compound was shown to prevent the memory deficits induced by the Aβ peptide. nih.govnih.gov The compound demonstrated anti-amnesic effects, mitigating the learning impairments caused by Aβ 25-35. medchemexpress.com

The cognitive-enhancing effects of this compound have been evaluated using a variety of behavioral tests. These include assessments of spontaneous alternation, novel object recognition, and spatial reference memory in the water-maze test. nih.govacs.org In Aβ₂₅₋₃₅-treated mice, the compound prevented deficits in both spontaneous alternation and object recognition. nih.govnih.gov Furthermore, in 12-month-old APP/PS1 mice, this compound was found to protect recognition memory and spatial reference memory. acs.org

The following table summarizes the behavioral tests used and the observed effects of this compound in Alzheimer's disease models.

Behavioral TestAnimal ModelObserved Effects of this compound
Spontaneous AlternationAβ₂₅₋₃₅-treated micePrevention of deficits nih.govnih.govnih.gov
Novel Object RecognitionAβ₂₅₋₃₅-treated mice, APP/PS1 micePrevention of deficits, protection of recognition memory nih.govnih.govacs.org
Water-MazeAPP/PS1 miceProtection of spatial reference memory acs.org
Passive AvoidanceAβ₂₅₋₃₅-treated micePrevention of deficits nih.govmedchemexpress.com

Neuroprotective Effects and Associated Molecular Pathways

Beyond its impact on cognitive function, this compound exhibits neuroprotective properties by modulating key pathological pathways implicated in Alzheimer's disease. nih.gov

Studies have shown that this compound can counteract oxidative stress, a critical component of Alzheimer's disease pathology. nih.govnih.gov In Aβ₂₅₋₃₅-treated mice, the compound prevented increases in markers of oxidative stress, such as lipid peroxidation and cytochrome c release. nih.govnih.gov This suggests a direct role in mitigating the cellular damage caused by oxidative processes.

Neuroinflammation is another key pathological feature of Alzheimer's disease. This compound has demonstrated the ability to regulate neuroinflammatory responses. nih.gov In Aβ₂₅₋₃₅-injected mice, the compound prevented increases in pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). nih.govnih.gov It also attenuated the activation of glial cells, as indicated by reduced immunoreactivity of glial fibrillary acidic protein (GFAP) and Iba1 in the hippocampus and cortex. nih.govresearchgate.net Furthermore, in APP/PS1 mice, this compound treatment led to a decrease in microglial reaction. acs.org

The table below details the effects of this compound on various molecular markers.

Molecular MarkerModelEffect of this compound
Lipid PeroxidationAβ₂₅₋₃₅-treated micePrevention of increase nih.govnih.gov
Cytochrome cAβ₂₅₋₃₅-treated micePrevention of release nih.govnih.gov
Interleukin-6 (IL-6)Aβ₂₅₋₃₅-treated micePrevention of increase nih.govnih.gov
Tumor Necrosis Factor-α (TNF-α)Aβ₂₅₋₃₅-treated micePrevention of increase nih.govnih.gov
Glial Fibrillary Acidic Protein (GFAP)Aβ₂₅₋₃₅-treated miceAttenuation of immunoreactivity nih.govresearchgate.net
Iba1Aβ₂₅₋₃₅-treated miceAttenuation of immunoreactivity nih.govresearchgate.net
Microglial ReactionAPP/PS1 miceDecrease acs.org
Impact on Apoptotic Processes and Cellular Survival

In a pharmacological mouse model of Alzheimer's disease induced by amyloid-β (Aβ) peptide 25-35, this compound demonstrated a significant ability to counteract apoptotic processes and promote cellular survival. acs.org Treatment with FENM led to a reduction in key markers of apoptosis in the hippocampus. acs.org

Specifically, the compound was shown to prevent the Aβ₂₅₋₃₅-induced increases in the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2. acs.org Crucially, FENM infusion significantly attenuated the increase in the Bax/Bcl-2 ratio, a reliable index of the level of apoptosis. acs.org This suggests that this compound can directly interfere with the cellular pathways leading to neuronal death in the context of amyloid pathology. These neuroprotective effects, which include the prevention of apoptosis and cell loss in the hippocampus and cortex, were found to be more robust than those observed with its parent compound, memantine. acs.org

Table 1: Effect of Fluoroethylnormemantine (FENM) on Apoptotic Markers in the Hippocampus of Aβ₂₅₋₃₅-Treated Mice

Treatment Group Relative Bax Protein Level (normalized to control) Relative Bcl-2 Protein Level (normalized to control) Bax/Bcl-2 Ratio
Control 1.00 1.00 1.00
Aβ₂₅₋₃₅ 2.36 2.00 2.70
Aβ₂₅₋₃₅ + FENM Significantly Reduced vs. Aβ₂₅₋₃₅ Significantly Reduced vs. Aβ₂₅₋₃₅ Significantly Reduced vs. Aβ₂₅₋₃₅

Data derived from a study on the neuroprotective effects of FENM. acs.org The table illustrates the significant increase in apoptotic markers following Aβ₂₅₋₃₅ treatment and the attenuating effect of FENM.

Restoration of Synaptic Plasticity and Protein Expression

This compound has shown the ability to restore key components of synaptic plasticity that are disrupted in Alzheimer's disease models. In mice treated with Aβ₂₅₋₃₅, which induces synaptic deficits, FENM infusion successfully restored the levels of crucial synaptic proteins in hippocampal synaptosomes. acs.org

One of the key proteins affected is the Postsynaptic Density Protein 95 (PSD-95), a scaffolding protein vital for synaptic stability and function. acs.org Aβ₂₅₋₃₅ treatment caused a significant reduction in PSD-95 levels, which was reversed by FENM treatment. acs.org

Furthermore, FENM addressed the Aβ₂₅₋₃₅-induced alterations in the expression of N-methyl-D-aspartate receptor (NMDAR) subunits. acs.org Specifically, it restored the levels of the GluN2A subunit and the phosphorylated form of the GluN2B subunit. acs.org The levels of the GluN2D subunit remained unchanged by either the Aβ peptide or FENM treatment. acs.org By normalizing the expression of these synaptic proteins, this compound helps to preserve the integrity and function of synapses in the face of amyloid pathology.

Table 2: Effect of Fluoroethylnormemantine (FENM) on Synaptic Protein Expression in Hippocampal Synaptosomes of Aβ₂₅₋₃₅-Treated Mice

Treatment Group Relative PSD-95 Level (normalized to control) Relative GluN2A Level (normalized to control) Relative P-GluN2B Level (normalized to control)
Control 1.00 1.00 1.00
Aβ₂₅₋₃₅ Significantly Decreased Significantly Increased Unchanged
Aβ₂₅₋₃₅ + FENM Restored to control levels Restored to control levels Restored to control levels

This table summarizes the findings on how FENM counteracts the detrimental effects of Aβ₂₅₋₃₅ on key synaptic proteins. acs.org

Effects on Amyloid Pathology and Microglial Activity in Transgenic Models

In the APP/PS1 transgenic mouse model of Alzheimer's disease, long-term treatment with this compound demonstrated significant effects on both amyloid pathology and the associated neuroinflammation. nih.govnih.gov Chronic administration of FENM was found to alleviate the accumulation of amyloid-β peptides. nih.govnih.gov

Global analyses of amyloid load in these mice revealed that FENM treatment led to an attenuation of both soluble and insoluble Aβ₁₋₄₀ levels and a significant decrease in the level of insoluble Aβ₁₋₄₂. nih.gov This suggests that the compound can interfere with the production or clearance of these pathological peptides.

Furthermore, FENM treatment significantly reduced the microglial reaction in the stratum moleculare and the polymorph layer of the dentate gyrus. nih.gov The Aβ₂₅₋₃₅ peptide is known to induce a significant increase in the microglial marker IBA-1, and FENM infusion effectively prevented this increase. nih.gov This modulation of microglial activity is a key aspect of its neuroprotective profile, as chronic neuroinflammation mediated by microglia is a major contributor to the pathology of Alzheimer's disease. nih.govnih.gov It is hypothesized that by binding to activated NMDA receptors on microglia, FENM could directly limit their overactivation and improve their ability to clear Aβ from the brain. nih.gov

Comparative Efficacy Analysis with Parent Compounds and Established Agents

Throughout preclinical studies, this compound has consistently demonstrated a superior or more favorable profile compared to its parent compound, memantine. In a pharmacological model of Alzheimer's disease, FENM's neuroprotective effects, including the prevention of memory deficits, oxidative stress, inflammation, and apoptosis, were systematically more robust than those observed with memantine. acs.org

Notably, FENM did not produce the direct amnesic effects at higher doses that are characteristic of memantine, suggesting a better therapeutic window. acs.org In behavioral tests, FENM was shown to improve spatiotemporal orientation in a task where memantine had no effect. nih.gov Furthermore, unlike memantine, FENM did not alter sensorimotor gating or locomotion, indicating fewer non-specific side effects. nih.gov

Research in Psychiatric Disorder Models

Beyond its potential in neurodegenerative diseases, this compound has also been investigated for its therapeutic potential in psychiatric disorders, with promising results in models of depression and fear.

Investigation of Antidepressant-like Effects

This compound has exhibited significant antidepressant-like properties in preclinical models. nih.gov A key indicator of antidepressant efficacy in rodents is performance in the forced swim test, where a reduction in immobility time is interpreted as an antidepressant-like effect. FENM was found to decrease immobility in the forced swim test, suggesting it possesses antidepressant qualities. nih.gov

These findings indicate that FENM, as a novel NMDA receptor antagonist, may be a valuable candidate for further investigation as a treatment for depressive disorders. nih.gov

Table 3: Antidepressant-Like Effects of Fluoroethylnormemantine (FENM) in the Forced Swim Test

Treatment Group Immobility Time (seconds)
Saline Baseline
FENM Significantly Reduced vs. Saline

This table illustrates the significant reduction in immobility time observed with FENM treatment, indicative of an antidepressant-like effect. nih.gov

Facilitation of Fear Extinction Learning

A significant finding in the preclinical evaluation of this compound is its robust ability to facilitate fear extinction learning. nih.govnih.gov Fear extinction is a process of new learning where a conditioned fear response is diminished, a process highly relevant to anxiety and trauma-related disorders such as post-traumatic stress disorder (PTSD).

In cued fear conditioning paradigms in rats, administration of FENM prior to either the initial fear conditioning or the extinction training (tone re-exposure) robustly facilitated the extinction of fear responses. nih.gov This suggests that FENM can enhance the learning process that underlies the reduction of fear. The compound was effective in attenuating learned fear when administered acutely before fear conditioning, indicating its potential as a prophylactic agent to enhance resilience to stress. nih.gov These fear-attenuating properties were observed without the confounding sensorimotor side effects seen with memantine. nih.gov

Prophylactic Modalities Against Stress-Induced Maladaptive Behaviors

Fluoroethylnormemantine (FENM) has demonstrated significant efficacy as a prophylactic agent in preclinical models of stress. When administered prior to a stressful event, FENM can prevent the development of maladaptive behaviors. researchgate.netnih.gov Studies using contextual fear conditioning in mice, a model for post-traumatic stress disorder (PTSD), have shown that FENM administered before the conditioning event attenuates the expression of learned fear and reduces stress-induced behavioral despair. researchgate.netnih.govbrianakchen.com This prophylactic effect was observed in both male and female mice, highlighting its potential broad applicability. researchgate.netbrianakchen.com

Research indicates that FENM is effective in reducing fear-related behaviors when given at various intervals before stress exposure. nih.gov For instance, administration one week before contextual fear conditioning resulted in a significant decrease in fear expression and a reduction in immobility time in the forced swim test, a measure of behavioral despair. nih.gov These findings suggest that FENM may enhance resilience to stress by modulating the neurobiological circuits involved in fear learning and memory consolidation. nih.govnih.gov The compound robustly facilitates fear extinction learning, a key process in overcoming traumatic memories. brianakchen.comnih.govresearchgate.net

Table 1: Prophylactic Efficacy of Fluoroethylnormemantine (FENM) in Stress Models An interactive data table summarizing the prophylactic effects of FENM compared to other compounds in preclinical stress models.

CompoundBehavioral TestKey FindingSource
Fluoroethylnormemantine (FENM)Contextual Fear Conditioning (CFC)Attenuated learned fear when administered prophylactically. researchgate.netbrianakchen.comnih.gov
Fluoroethylnormemantine (FENM)Forced Swim Test (FST)Decreased stress-induced behavioral despair (reduced immobility). brianakchen.comnih.govnih.gov
(R,S)-ketamineContextual Fear Conditioning (CFC)Significantly decreased fear expression when given prophylactically. nih.gov
(R,S)-ketamineForced Swim Test (FST)Significantly reduced immobility time. nih.gov
MemantineForced Swim Test (FST)Increased immobility time, suggesting a different behavioral profile. nih.gov

Neurobiological Underpinnings of Behavioral Modulation

The behavioral effects of FENM are rooted in its action as an N-methyl-D-aspartate (NMDA) receptor antagonist. nih.govbrianakchen.com Its mechanism, however, shows subtle but important differences from other drugs in its class. Electrophysiological studies have identified a common neurobiological pathway with (R,S)-ketamine. Both FENM and (R,S)-ketamine attenuate large-amplitude AMPA receptor-mediated bursts in the ventral hippocampal cornu ammonis 3 (vCA3) region. researchgate.netnih.govbrianakchen.comnih.gov This modulation of glutamatergic activity in a key hippocampal subfield is thought to be a crucial mechanism underlying their therapeutic effects on stress-related behaviors. brianakchen.comnih.gov

Despite this shared mechanism, a notable distinction exists. While (R,S)-ketamine administration leads to an increased expression of the immediate early gene c-fos in the vCA3, FENM does not produce this effect. researchgate.netnih.govbrianakchen.comnih.gov The induction of c-fos is often used as a marker for neuronal activation, and the absence of this effect with FENM may suggest a more targeted or refined mechanism of action that could potentially translate to a different side-effect profile. brianakchen.com Furthermore, FENM has been shown to prevent neuroinflammation, oxidative stress, and apoptosis in mouse models of Alzheimer's disease, restoring levels of synaptic proteins like PSD-95 and specific GluN subunits. nih.govbiorxiv.org

Table 2: Comparative Neurobiological Effects of NMDA Receptor Antagonists An interactive data table comparing the neurobiological impact of FENM, (R,S)-ketamine, and Memantine.

Neurobiological MarkerFluoroethylnormemantine (FENM)(R,S)-ketamineMemantineSource
AMPA Burst Attenuation (vCA3)YesYesNot Reported researchgate.netbrianakchen.comnih.gov
c-fos Expression (vCA3)No increaseIncreasedNot Reported researchgate.netbrianakchen.comnih.gov
Sensorimotor Gating AlterationNoNot ReportedYes brianakchen.comnih.gov
Locomotion AlterationNoNot ReportedYes brianakchen.comnih.gov

Comparative Pharmacological Spectrum with Other N-methyl-D-aspartate Receptor Antagonists

FENM was developed as a novel derivative of memantine, another NMDA receptor antagonist used in the treatment of Alzheimer's disease. nih.govnih.gov However, preclinical studies reveal a distinct pharmacological profile. Unlike memantine, FENM does not appear to produce non-specific side effects or alter sensorimotor gating and locomotion at therapeutically relevant concentrations in rats. brianakchen.comnih.govresearchgate.net In comparative studies using a mouse model of Alzheimer's disease, FENM demonstrated more robust neuroprotective effects than memantine. nih.gov

When compared to (R,S)-ketamine, FENM shows both similarities in efficacy and key differences in its pharmacological footprint. nih.govbrianakchen.com Both compounds are effective in reducing stress-induced maladaptive behaviors. nih.gov However, their binding affinities for the NMDA receptor differ. In vitro radioligand binding assays calculated the inhibitory constant (Ki) of [¹⁸F]-FENM to be 3.5 μM, whereas (R,S)-ketamine exhibits a higher affinity with a Ki of 0.53 μM. nih.gov This difference in receptor affinity, combined with the differential effect on c-fos expression, underscores that FENM is not simply a direct substitute for ketamine but a distinct chemical entity with a unique pharmacological spectrum. brianakchen.comnih.gov These distinguishing features suggest FENM may offer a promising alternative with the potential for a favorable therapeutic window. nih.gov

Table 3: Comparative Binding Affinities for the NMDA Receptor An interactive data table showing the in vitro binding affinities of FENM and (R,S)-ketamine.

CompoundBinding Affinity (Ki)Source
[¹⁸F]-Fluoroethylnormemantine ([¹⁸F]-FENM)3.5 µM nih.gov
(R,S)-ketamine0.53 µM nih.gov

Table 4: List of Chemical Compounds

Compound Name
This compound
(R,S)-ketamine
Memantine
(S)-ketamine
Paroxetine
Sertraline
Donepezil
Tetrahydro-N,N-dimethyl-2,2-diphenyl-3-furanmethanamine hydrochloride (ANAVEX2-73)

Radiopharmaceutical Research and Positron Emission Tomography Applications of Fluoroethylnormemantine Hydrochloride

Development of [18F]-Fluoroethylnormemantine as a Positron Emission Tomography Tracer

The development of [18F]-Fluoroethylnormemantine, also referred to as [18F]-FNM, was motivated by the need for a more effective PET tracer for NMDA receptors compared to previous memantine (B1676192) derivatives. cnrs.fr While an earlier tracer, [18F]-FMEM, showed promise, its utility in human studies was limited by high nonspecific binding in white matter. cnrs.fr Researchers, therefore, developed [18F]-FNM, another memantine analogue, to potentially overcome this issue. cnrs.fr

The synthesis of [18F]-FNM involves a nucleophilic fluorination process. nih.govcnrs.fr The radiosynthesis was successfully carried out using a fluorination module, resulting in a fluorination yield of 10.5% at the end of synthesis. nih.govcnrs.fr The process yielded a mean activity of 3145 MBq and a specific activity exceeding 355 GBq/μmol. nih.govcnrs.fr Due to its low molecular weight and lipophilic properties (logD = 1.93), [18F]-FNM was anticipated to effectively cross the blood-brain barrier, a critical characteristic for a brain imaging agent. nih.govcnrs.fr

In Vitro and In Vivo Binding Characteristics to N-methyl-D-aspartate Receptors

[18F]-FNM is designed to bind to the phencyclidine (PCP) sites located within the channel pore of the NMDA receptor. nih.govcnrs.fr A key feature of this binding is that these sites are primarily accessible when the ion channel is in its active and open state, making the tracer a potential tool for imaging NMDA receptor activity. nih.govcnrs.fr

In vivo studies in rats have demonstrated the tracer's specificity for NMDA receptors. nih.govcnrs.fr Combined ex vivo autoradiography and immunohistochemical staining revealed a strong correlation (r=0.622, p<0.0001) between the distribution of [18F]-FNM and the presence of NMDA receptors, particularly in the cortex and hippocampus. nih.govcnrs.frnih.gov To further validate the binding specificity, a blocking study was conducted. When the PCP binding sites were saturated by pre-administering a pharmacological dose of ketamine (80 mg/kg), another NMDA antagonist, the subsequent autoradiographic signal from [18F]-FNM was low and homogeneous. nih.govcnrs.frnih.gov This indicated that the specific binding of the tracer to the NMDA receptor sites was effectively blocked, with the remaining signal corresponding to non-specific binding. nih.govcnrs.frnih.gov

Brain Distribution and Regional Specificity in Preclinical Imaging Studies

Preclinical studies in rats have characterized the biodistribution of [18F]-FNM in the brain. nih.gov Following intravenous injection, the concentration of the tracer gradually increased in the brain, reaching a stable level at approximately 40 minutes post-injection. nih.govnih.govcnrs.fr At this point, about 0.4% of the injected dose was found in the brain, with a favorable brain-to-blood ratio of 6. nih.govnih.govcnrs.fr

The regional distribution of [18F]-FNM within the brain aligns with the known density of NMDA receptors. nih.govcnrs.fr Ex vivo autoradiography showed the highest signal intensity in the cortex and cerebellum. nih.govnih.govcnrs.fr Conversely, the lowest signal intensity was observed in white matter, suggesting lower non-specific binding in these areas compared to previous tracers. nih.govcnrs.fr

Pharmacological Characterization of Tracer Affinity and Selectivity

The pharmacological profile of Fluoroethylnormemantine has been defined through various assays to determine its binding affinity and selectivity for the NMDA receptor.

Affinity: The affinity of the non-radioactive form, [19F]-FNM, for the PCP binding site on the NMDA receptor was determined through competition assays. These studies established its inhibitory concentration (IC50) and inhibition constant (Ki).

ParameterValueReference
IC506.1 x 10-6 M (6.1 µM) nih.govcnrs.fr
Ki3.5 x 10-6 M (3.5 µM) nih.govnih.gov

Selectivity: To ensure that FENM specifically targets NMDA receptors, in vitro radioligand binding assays were conducted to test its binding against a panel of other cerebral receptors. researchgate.netnih.gov At a concentration of 1 x 10⁻⁷ M, FENM did not cause significant inhibition of specific binding at other targets, indicating a high degree of selectivity for the NMDA receptor over other receptors tested. nih.gov This selectivity is crucial for a PET tracer to ensure that the imaging signal accurately reflects the density and activity of the intended target.

Methodological Considerations for Positron Emission Tomography Imaging with Fluoroethylnormemantine Hydrochloride

Several methodological factors are important for conducting PET imaging studies with [18F]-FNM. Based on preclinical kinetic studies in rats, the tracer concentration in the brain stabilizes around 40 minutes after injection. nih.govnih.govcnrs.fr This suggests an optimal time window for image acquisition to achieve the best signal-to-noise ratio. cnrs.fr

A critical aspect of PET imaging methodology is the differentiation between specific and non-specific binding of the tracer. cnrs.fr The use of a blocking agent is a standard procedure for this purpose. cnrs.fr In the case of [18F]-FNM, administering ketamine, which binds to the same PCP site, before the tracer injection can be used to saturate the NMDA receptors. nih.govcnrs.fr By comparing the PET signal with and without the ketamine block, researchers can estimate the level of non-specific binding and more accurately quantify the specific binding to NMDA receptors. nih.govcnrs.fr

Advanced Analytical Methodologies for Fluoroethylnormemantine Hydrochloride Research

Chromatographic Techniques for Quantitative Analysis

Chromatographic methods are central to the quantitative analysis of pharmaceutical compounds, offering high resolution and sensitivity. For Fluoroethylnormemantine hydrochloride, which, like memantine (B1676192), lacks a strong chromophore, derivatization is often a necessary step to enable detection by common spectrophotometric detectors.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pharmaceutical compounds. For the analysis of memantine hydrochloride, and by extension this compound, several HPLC methods with pre-column derivatization have been developed to enhance detectability.

One common approach involves derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl), which reacts with the primary or secondary amine group of the analyte to form a highly fluorescent derivative. researchgate.netnih.govmdpi.com A validated HPLC method for memantine hydrochloride uses a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, coupled with fluorescence detection. nih.gov The retention time for the FMOC-derivatized memantine was reported to be approximately 23.69 minutes. nih.gov Another method utilizing FMOC derivatization for memantine in nanoparticles reported a retention time of 11.393 ± 0.003 minutes, with a linear range of 5–140 μg/mL. mdpi.com

Another effective derivatizing agent is 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), which imparts UV activity to the molecule. nih.govresearchgate.net A stability-indicating HPLC method for memantine hydrochloride involved pre-column derivatization with FDNB, followed by separation on a Nova-Pak C18 column. The mobile phase consisted of a mixture of acetonitrile and sodium dihydrogenphosphate buffer (pH 2.5; 0.05 M) in a 70:30 (v/v) ratio, with UV detection at 360 nm. nih.govresearchgate.net This method demonstrated good linearity in the range of 1–12 μg/mL. nih.govresearchgate.net

For direct analysis without derivatization, HPLC with a refractive index (RI) detector has also been employed for memantine hydrochloride. An isocratic method using a C18 column and a mobile phase of buffer (pH 6.0) and methanol (B129727) (45:55 v/v) showed a retention time of approximately 7.0 minutes for memantine. iajps.com

Table 1: HPLC Methods for the Analysis of Memantine Hydrochloride

Derivatizing AgentColumnMobile PhaseDetectorLinearity RangeReference
9-fluorenylmethyl chloroformate (FMOC-Cl)DIAMONSIL C18 (150 x 4.6 mm, 5 µm)Acetonitrile and waterFluorescence0.025–5.0 μg/mL nih.gov
9-fluorenylmethyl chloroformate (FMOC)Not specifiedNot specifiedUV5–140 μg/mL mdpi.com
1-fluoro-2,4-dinitrobenzene (FDNB)Nova-Pak C18Acetonitrile and sodium dihydrogenphosphate (pH 2.5; 0.05 M) (70:30, v/v)UV (360 nm)1–12 μg/mL nih.govresearchgate.net
NoneC18 (250 x 4.5 mm, 5µ)Buffer (pH 6.0) and Methanol (45:55 v/v)Refractive Index (RI)50-150 µg/mL iajps.com
o-phthaldialdehyde (OPA)Monolithic silica (B1680970) (Chromolith Performance RP-18e, 100×4.6 mm)Acetonitrile and 0.025 M phosphate (B84403) buffer (pH 4.6) (50:50, v/v)Fluorescence (Ex: 335 nm, Em: 440 nm)2–80 ng/mL nih.gov

This table presents data for memantine hydrochloride, which can serve as a starting point for developing methods for this compound.

For this compound, these methods would likely require optimization of the mobile phase composition and gradient to account for the potential change in polarity due to the fluoroethyl group. The derivatization conditions would also need to be re-validated to ensure complete reaction.

Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Thin-Layer Chromatography (HPTLC) Adaptations

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and shorter analysis times. A Reverse-Phase UPLC (RP-UPLC) method has been developed for the concurrent analysis of memantine and another drug, utilizing an X bridge C18 column (100x 2.1mm, 1.8µm) and a mobile phase of KH2PO4: ACN (70:30 v/v). researchgate.net This demonstrates the potential for developing rapid and efficient UPLC methods for this compound. The transfer of an LC-MS method to a UPLC-MS/MS system for the simultaneous detection of four antidementia drugs, including memantine, from human plasma has been successfully demonstrated, highlighting the feasibility of such adaptations. researchgate.net

High-Performance Thin-Layer Chromatography (HPTLC) is another valuable technique, particularly for the simultaneous analysis of multiple samples. While specific HPTLC methods for this compound are not available, methods developed for other amine-containing drugs can be adapted. nih.govnih.govresearchgate.net HPTLC offers the advantage of low cost and high throughput. Derivatization on the HPTLC plate with reagents like aluminum chloride can be used to visualize and quantify compounds. nih.gov

Spectroscopic and Spectrometric Approaches

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and sensitive quantification of pharmaceutical compounds.

Ultraviolet-Visible Spectrophotometry in this compound Analysis

Direct Ultraviolet-Visible (UV-Vis) spectrophotometry is challenging for compounds like memantine hydrochloride that lack significant chromophores. jopcr.comrasayanjournal.co.in However, derivatization can overcome this limitation. For instance, after derivatization with dansyl chloride, memantine exhibits a UV/Visible spectrum that can be used for quantification. researchgate.net Another approach for memantine hydrochloride involves its conversion to a free base, followed by reaction with iodine to form a complex with UV absorption at 291 nm and 365 nm. jopcr.com This method was found to be linear in the concentration range of 10-30 µg/ml. jopcr.com A simple UV spectrophotometric method for memantine hydrochloride has also been reported with a λmax at 254 nm in methanol, showing linearity in the range of 0.2-0.6 µg/ml. ijpsr.info These derivatization and direct UV methods could be explored for this compound, with the expectation that the fluoroethyl group might slightly alter the absorption maxima.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the quantification of drugs in biological matrices. Several LC-MS/MS methods have been developed for the determination of memantine in human and rat plasma. researchgate.netijper.orgnih.gov These methods typically involve liquid-liquid extraction of the analyte from the plasma, followed by chromatographic separation and detection by tandem mass spectrometry.

A common approach utilizes a C18 column with a mobile phase consisting of a mixture of methanol or acetonitrile and an acidic aqueous solution (e.g., formic acid). researchgate.netnih.gov Detection is performed in the positive ion mode using electrospray ionization (ESI), with quantification achieved through selected reaction monitoring (SRM). For memantine, the parent-to-daughter ion transition m/z 180 > 163 is frequently monitored. nih.gov These methods offer very low limits of quantification, in the range of 0.1 ng/mL. nih.gov

For this compound, an LC-MS/MS method would need to be developed by first determining the mass of the protonated molecule [M+H]+ and then identifying its characteristic fragment ions. The addition of the fluoroethyl group will increase the molecular weight compared to memantine, and the fragmentation pattern will likely differ, providing a unique signature for the compound.

Table 2: LC-MS/MS Method Parameters for Memantine Analysis

Sample MatrixExtraction MethodChromatographic ColumnMobile PhaseIonizationMonitored Transition (m/z)LOQReference
Human PlasmaLiquid-Liquid ExtractionC18Methanol-water-formic acid (80:20:0.1, v/v/v)ESI (+)180 > 1630.1 ng/mL nih.gov
Rat PlasmaLiquid-Liquid ExtractionAtlantis dC180.2% formic acid : acetonitrile (30 : 70, v/v)Not specified180.10 → 110.100.025 ng/mL ijper.org
Human PlasmaLiquid-Liquid ExtractionCosmosil 5C18-MSMethanol: 0.5% formic acid (50:50, v/v)ESI (+)180→107Not specified researchgate.net

This table presents data for memantine, which can guide the development of LC-MS/MS methods for this compound.

Derivatization Strategies for Enhanced Analytical Detection

As previously mentioned, derivatization is a key strategy for enhancing the detectability of compounds like this compound that lack strong chromophores or fluorophores. The choice of derivatizing agent depends on the analytical technique being employed.

For HPLC with UV detection: 1-fluoro-2,4-dinitrobenzene (FDNB) is a suitable reagent that reacts with the amine group to form a dinitrophenyl derivative with strong UV absorbance. nih.govresearchgate.net

For HPLC with fluorescence detection: 9-fluorenylmethyl chloroformate (FMOC-Cl) and o-phthaldialdehyde (OPA) are excellent choices. researchgate.netnih.govnih.gov They react with primary and secondary amines to produce highly fluorescent adducts, enabling very low detection limits.

For UV-Visible spectrophotometry: Dansyl chloride can be used to create a derivative with a distinct UV/Visible spectrum. researchgate.net

The reaction conditions for derivatization, including pH, temperature, reaction time, and reagent concentration, must be carefully optimized for this compound to ensure a complete and reproducible reaction, leading to accurate and precise quantitative results. mdpi.comnih.gov The stability of the resulting derivative is also a critical factor to consider. nih.gov

Validation of Analytical Methods for Research Purity and Quantification

The validation of analytical methods is a critical process in pharmaceutical research and development. It provides a high degree of assurance that a specific method will consistently produce a result that meets predetermined specifications and quality attributes. For a research compound like this compound, rigorous validation of analytical methodologies is essential to ensure the reliability and accuracy of data related to its purity and concentration in various samples. While specific validation data for this compound is not extensively available in public literature, the validation principles and methodologies applied to its parent compound, memantine hydrochloride, offer a robust framework. The following sections detail the key parameters for the validation of analytical methods, drawing upon established practices for similar molecules.

The validation of analytical methods for quantifying and assessing the purity of compounds like this compound is typically performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. These guidelines outline a systematic approach to demonstrating that an analytical procedure is suitable for its intended purpose.

Specificity

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For this compound, this would involve demonstrating that the analytical signal is solely from the compound of interest and not from any related substances or excipients. In chromatographic methods like High-Performance Liquid Chromatography (HPLC), specificity is often demonstrated by the resolution of the analyte peak from other potential peaks. Stress testing, also known as forced degradation studies, is a key part of assessing specificity. nih.gov Bulk drug samples are subjected to conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products. nih.govresearchgate.net The analytical method must be able to separate the intact drug from these degradation products, thus proving its stability-indicating nature. nih.govresearchgate.net

Linearity

Linearity refers to the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. For the quantification of this compound, a linear relationship would be established between the concentration of the standard solutions and the corresponding analytical response (e.g., peak area in HPLC). This is typically evaluated by a series of at least five concentrations across the desired range. The linearity is then expressed by the correlation coefficient (r) or the coefficient of determination (R²), which should ideally be close to 1. For instance, a validated HPLC method for memantine hydrochloride demonstrated linearity over a range of 70–130 μg/mL. nih.gov Another study showed a linear response over 5–140 μg/mL with a high coefficient of determination. mdpi.com

Accuracy

Accuracy is the measure of the closeness of the analytical results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of pure analyte is added to a sample matrix (spiking) and the percentage of the analyte recovered by the assay is calculated. The acceptance criteria for recovery are typically within a range of 98-102% for the drug substance. For a related compound, memantine, a validated UV-HPLC method reported a mean recovery of 92.9 ± 3.7%. mdpi.com

Precision

Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually evaluated at two levels:

Repeatability (Intra-day precision): This assesses the precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-day precision): This evaluates the variations within a laboratory, such as on different days, with different analysts, or different equipment.

The precision is expressed as the relative standard deviation (RSD) of the results. For example, a validated method for memantine hydrochloride reported intraday precision between 3.6% and 4.6% and interday precision between 4.2% and 9.3%. mdpi.com Another study on memantine hydrochloride showed a precision with an RSD of about 0.70%. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are crucial parameters for the analysis of impurities and degradation products. For a high-performance thin-layer chromatography (HPTLC) method developed for memantine hydrochloride, the LOD and LOQ were found to be 80.07 ng/band and 242.637 ng/band, respectively. austinpublishinggroup.com

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, these variations could include changes in the mobile phase composition, pH, flow rate, and column temperature. The stability of analytical solutions over a certain period is also a component of robustness. nih.gov

The table below summarizes typical validation parameters and acceptance criteria for an HPLC-based analytical method for a compound like this compound, based on data from its parent compound, memantine hydrochloride.

Validation ParameterTypical Method and Acceptance CriteriaSample Data (from Memantine HCl studies)
Specificity The method should be able to separate the analyte from impurities and degradation products. Peak purity should be confirmed.Homogeneous peak with no co-eluting peaks under stress conditions (acid, base, oxidation, heat, light). nih.gov
Linearity A linear relationship between concentration and response with a correlation coefficient (R²) > 0.99.R² > 0.9995 over a range of 5-140 µg/mL. mdpi.com
Accuracy Recovery of the analyte should be within 90-110%.Mean recovery of 92.9 ± 3.7%. mdpi.com
Precision Repeatability (Intra-day) and Intermediate Precision (Inter-day) should have a Relative Standard Deviation (RSD) ≤ 10%.Intraday RSD: 3.6% - 4.6%; Interday RSD: 4.2% - 9.3%. mdpi.com
Limit of Detection (LOD) The lowest concentration at which the analyte can be detected.80.07 ng/band (HPTLC method). austinpublishinggroup.com
Limit of Quantification (LOQ) The lowest concentration at which the analyte can be accurately and precisely quantified.242.637 ng/band (HPTLC method). austinpublishinggroup.com
Robustness The method should be reliable under small, deliberate variations in parameters (e.g., flow rate, mobile phase composition).Overall RSD of approximately 0.35% for ruggedness testing. nih.gov

This comprehensive validation process ensures that the analytical methods used in the research of this compound are fit for their intended purpose, providing reliable data on the purity and quantification of this novel compound.

Future Directions and Unexplored Avenues in Fluoroethylnormemantine Hydrochloride Research

Identification of Novel Therapeutic Targets and Polypharmacological Strategies

While Fluoroethylnormemantine's primary mechanism of action is understood to be the antagonism of NMDA receptors, future research is poised to explore its potential effects on other molecular targets and to leverage this understanding in developing polypharmacological strategies. nih.govnih.govacs.org Polypharmacology, the design or use of pharmaceutical agents that act on multiple targets, is a burgeoning field in drug discovery, particularly for complex multifactorial diseases like neurodegenerative disorders. nih.govelsevierpure.comnih.gov

A promising avenue for future research lies in the exploration of combination therapies. A recent study has already demonstrated the synergistic neuroprotective effects of FENM when combined with a sigma-1 receptor (S1R) agonist in a mouse model of Alzheimer's disease. nih.gov The sigma-1 receptor, an intracellular chaperone protein, is implicated in cellular stress responses and neuroprotection, making it an attractive target for combination with an NMDA receptor antagonist. nih.gov This study revealed that most FENM-based combinations with S1R agonists resulted in synergistic protection against learning deficits. nih.gov

Future investigations should expand on this by:

Screening FENM against a wider panel of receptors and enzymes to identify any secondary or tertiary targets.

Investigating combination therapies with drugs acting on other pathways implicated in neurodegeneration and psychiatric disorders, such as those involving tau pathology, neuroinflammation, and oxidative stress. nih.govnews-medical.net

Utilizing computational and systems biology approaches to predict potential synergistic drug combinations and to model the complex interactions of FENM within biological networks. elsevierpure.com

The table below summarizes the findings of the combination study with a sigma-1 receptor agonist.

Combination Therapy ComponentFindingReference
Sigma-1 Receptor Agonists (PRE-084, Igmesine, Cutamesine)Synergistic protection against Aβ25-35-induced learning deficits when combined with FENM. nih.gov nih.gov
Donepezil (Acetylcholinesterase inhibitor and S1R activator)Combination with FENM showed synergistic protection. nih.gov nih.gov

Advanced Preclinical Models for Deeper Pathophysiological Insights

The therapeutic potential of Fluoroethylnormemantine has been evaluated in several established preclinical models, including pharmacological and transgenic mouse models of Alzheimer's disease and rodent models of stress-induced maladaptive behavior. nih.govbrianakchen.com While these models have provided valuable initial data, the development and utilization of more advanced preclinical models will be crucial for gaining deeper insights into the compound's efficacy and mechanism of action.

Current preclinical models for Alzheimer's disease, such as those induced by amyloid-beta (Aβ) peptide injection (e.g., Aβ25–35) and transgenic lines like APP/PS1, have been instrumental in demonstrating FENM's neuroprotective and anti-amnesic effects. oup.comnih.gov Similarly, models of post-traumatic stress disorder, like contextual fear conditioning, have highlighted its potential as a prophylactic and antidepressant. nih.govbrianakchen.com

However, these models have limitations and may not fully recapitulate the complex and progressive nature of human neurodegenerative and psychiatric diseases. nih.govacs.orgnih.gov Future research should focus on employing more sophisticated models to better predict clinical outcomes.

Future directions in preclinical modeling for FENM research include:

Humanized Animal Models: Developing and utilizing animal models that express humanized forms of key pathological proteins (e.g., amyloid precursor protein, tau) to better mimic human disease progression.

Organoid and "Assembloid" Cultures: Employing 3D human-derived brain organoids and assembloids (which combine different brain region organoids) to study the effects of FENM on human neuronal circuits and pathology in a more physiologically relevant in vitro system.

Advanced Imaging in Preclinical Models: Integrating longitudinal in vivo imaging techniques, such as two-photon microscopy and advanced MRI, in animal models to track synaptic changes, neuronal activity, and pathology in real-time in response to FENM treatment.

Models Incorporating Comorbidities: Utilizing models that incorporate age-related comorbidities, such as cerebrovascular dysfunction or metabolic syndrome, which are known risk factors for many neurological disorders. nih.gov

The table below outlines some of the preclinical models in which FENM has been studied.

Preclinical ModelDisease/Condition ModeledKey Findings with FENMReference(s)
Aβ25–35-injected miceAlzheimer's Disease (pharmacological)Attenuated learning deficits, neuroinflammation, oxidative stress, and apoptosis. oup.commedchemexpress.com oup.commedchemexpress.com
APP/PS1 transgenic miceAlzheimer's Disease (transgenic)Alleviated memory deficits, reduced neuroinflammation, and decreased amyloid burden. acs.orgnih.gov acs.orgnih.gov
Contextual Fear ConditioningPost-Traumatic Stress DisorderAttenuated learned fear and decreased stress-induced behavioral despair. nih.govbrianakchen.comresearchgate.net nih.govbrianakchen.comresearchgate.net

Innovative Radiotracer Development and Imaging Biomarker Research

One of the most significant advancements related to Fluoroethylnormemantine has been the development of its 18F-labeled isotopologue, [18F]-Fluoroethylnormemantine ([18F]-FENM), as a positron emission tomography (PET) tracer. oup.com This has opened up exciting possibilities for its use as an imaging biomarker for NMDA receptor activity in the brain. oup.com

[18F]-FENM has shown promise as a PET tracer due to its ability to cross the blood-brain barrier and its specific binding to NMDA receptors. nih.gov Research has demonstrated that the distribution of [18F]-FENM in the brain correlates with the known distribution of the NMDA receptor GluN1 subunit. nih.gov This makes it a valuable tool for studying conditions where NMDA receptor dysfunction is implicated, such as Alzheimer's disease and schizophrenia. nih.gov

Future research in this area should focus on:

Clinical Translation of [18F]-FENM PET: Moving from preclinical to clinical studies to validate the use of [18F]-FENM PET as a diagnostic and prognostic tool in patients with neurological and psychiatric disorders.

Monitoring Therapeutic Response: Utilizing [18F]-FENM PET to monitor the effects of FENM and other NMDA receptor-modulating drugs on receptor occupancy and activity in the brain during clinical trials.

Development of Second-Generation Radiotracers: Synthesizing and evaluating new FENM derivatives with potentially improved properties for PET imaging, such as higher affinity, faster kinetics, or lower non-specific binding.

Multimodal Imaging Studies: Combining [18F]-FENM PET with other imaging modalities, such as fMRI or EEG, to gain a more comprehensive understanding of how NMDA receptor function relates to brain network activity and cognitive performance.

The following table summarizes key properties and findings related to [18F]-FENM as a PET tracer.

Property/FindingDescriptionReference
Brain Uptake Stabilizes in the brain 40 minutes after injection. nih.gov nih.gov
Brain-to-Blood Ratio Varies from 5 (brain stem) to 8 (cortex). nih.gov nih.gov
Binding Specificity Distribution matches that of the NMDA receptor GluN1 subunit. nih.gov nih.gov
Potential Applications Preclinical imaging of NMDA receptor activity in neurological and neuropsychological disorders. nih.gov nih.gov

Elucidation of Molecular Specificity and Subunit-Dependent Pharmacology

A deeper understanding of the molecular interactions between Fluoroethylnormemantine and the NMDA receptor is essential for optimizing its therapeutic potential and minimizing side effects. The NMDA receptor is a heterotetrameric ion channel typically composed of two GluN1 subunits and two GluN2 subunits (GluN2A-D). The specific combination of GluN2 subunits influences the receptor's pharmacological and biophysical properties. nih.govnih.gov

Research has begun to shed light on the subunit-dependent effects of FENM. For instance, in a mouse model of Alzheimer's disease, FENM treatment was shown to prevent the Aβ-induced increase in phosphorylated GluN2B levels, while having no significant effect on phosphorylated GluN2A. nih.gov This suggests a degree of selectivity in its modulation of NMDA receptor signaling pathways. Furthermore, patch-clamp electrophysiology studies have shown that FENM can attenuate large-amplitude AMPA receptor-mediated bursts in the hippocampus, indicating a downstream effect on glutamatergic transmission. nih.govbrianakchen.com

Future research should aim to:

Conduct detailed electrophysiological studies using recombinant NMDA receptors with defined subunit compositions to precisely characterize the affinity and blocking kinetics of FENM at different receptor subtypes.

Employ advanced molecular modeling and simulation techniques to visualize the binding site of FENM within the NMDA receptor channel and to understand the structural basis for its interaction with different subunits. youtube.com

Investigate the downstream signaling consequences of FENM binding to specific NMDA receptor subtypes, particularly the differential effects on synaptic and extrasynaptic receptors.

Explore the development of subunit-selective FENM analogs that could offer more targeted therapeutic effects with an improved safety profile. frontiersin.org

The table below highlights some of the known subunit-dependent effects of FENM.

NMDA Receptor SubunitObservation in Preclinical ModelsReference
GluN2A FENM treatment did not significantly affect the levels of phosphorylated GluN2A in Aβ25–35-injected mice. nih.gov nih.gov
GluN2B FENM treatment prevented the increase in phosphorylated GluN2B in Aβ25–35-injected mice. nih.gov nih.gov
GluN2D GluN2D levels were unchanged by FENM treatment in Aβ25–35-injected mice. nih.gov nih.gov

Q & A

Q. What is the primary pharmacological mechanism of Fluoroethylnormemantine hydrochloride, and how is this characterized experimentally?

this compound functions as a selective antagonist of the NMDA receptor, modulating glutamatergic signaling pathways. Its mechanism is typically validated using in vitro receptor binding assays (e.g., competitive displacement studies with radiolabeled ligands) and electrophysiological recordings in neuronal cell cultures. Additionally, its utility as a positron emission tomography (PET) tracer ([18F]-labeled form) allows real-time visualization of NMDA receptor distribution in vivo .

Q. Which analytical techniques are recommended for verifying the purity and stability of this compound in synthetic preparations?

High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC/MS) are critical for assessing chemical purity, while nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity. Elemental analysis ensures stoichiometric accuracy, and stability studies under varying temperatures/pH conditions are essential for validating shelf life .

Q. What in vitro models are suitable for preliminary evaluation of this compound’s NMDA receptor antagonism?

Primary neuronal cultures or transfected cell lines (e.g., HEK293 cells expressing recombinant NMDA receptors) are commonly used. Dose-response curves, IC50 calculations, and patch-clamp electrophysiology provide quantitative measures of receptor blockade efficacy. Include negative controls (e.g., NMDA receptor agonists) to confirm specificity .

Advanced Research Questions

Q. How can [18F]-Fluoroethylnormemantine hydrochloride be optimized as a PET tracer for neuroimaging studies?

Radiolabeling efficiency must be maximized using automated synthesis modules and purified precursors. Pharmacokinetic studies in animal models (e.g., rodents) assess blood-brain barrier penetration and biodistribution. Co-registration with MRI improves spatial resolution, while blocking experiments with unlabeled compound validate target specificity .

Q. What preclinical models are appropriate for evaluating the anxiolytic potential of this compound?

Behavioral assays such as the elevated plus maze, open-field test, and social interaction tests in rodents are standard. Dosing regimens should align with pharmacokinetic data to ensure sustained receptor occupancy. Comparative studies with established anxiolytics (e.g., benzodiazepines) control for nonspecific effects .

Q. How should researchers address discrepancies in reported NMDA receptor binding affinities across studies?

Systematically evaluate assay conditions: ligand concentration, buffer pH, temperature, and receptor subunit composition (e.g., GluN2A vs. GluN2B). Replicate experiments across independent labs and use standardized reference compounds (e.g., memantine). Meta-analyses of published data can identify confounding variables .

Data Analysis and Methodological Challenges

Q. What strategies mitigate variability in pharmacokinetic data for this compound during in vivo studies?

Use isogenic animal models to reduce genetic variability. Serial blood sampling paired with LC/MS quantification ensures accurate plasma half-life determination. Compartmental modeling (e.g., two-compartment model) distinguishes distribution and elimination phases. Cross-validate findings with PET imaging data .

Q. How can experimental design differentiate between off-target effects and NMDA receptor-specific actions?

Employ NMDA receptor knockout models or selective antagonists (e.g., MK-801) in parallel experiments. High-content screening assays (e.g., calcium flux in diverse receptor-expressing cells) identify off-target interactions. Transcriptomic profiling post-treatment reveals downstream pathway alterations unique to NMDA modulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.